molecular formula C18H21N3O4 B2913317 butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate CAS No. 1428366-29-3

butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate

Cat. No.: B2913317
CAS No.: 1428366-29-3
M. Wt: 343.383
InChI Key: AGWWAZBCZYUZSH-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a chemical compound with the molecular weight of 124.14 . It is a solid substance stored at room temperature . This compound is a part of a larger group of compounds that are inhibitors of PDE4 isozymes, especially with a binding affinity for the PDE4B isoform .


Synthesis Analysis

The synthesis of these types of compounds is often directed towards the inhibition of PDE4B . The synthesis process is usually based on scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The IUPAC name for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is given and its InChI code is 1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2 .


Physical and Chemical Properties Analysis

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has a boiling point of 241.3±9.0 C at 760 mmHg . It is a solid substance stored at room temperature .

Scientific Research Applications

Reactivity and Synthesis

Research on related pyrazolo and triazine derivatives demonstrates extensive synthetic methodologies for creating biologically active compounds. For instance, Mironovich and Shcherbinin (2015) detailed the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives, showcasing the reactivity of these compounds under various conditions to form substances with potential pharmacological actions (Mironovich & Shcherbinin, 2015).

Antibacterial and Antifungal Activities

A study by Hassan (2013) on pyrazoline and pyrazole derivatives, including their synthesis from α,β-unsaturated ketones, reported significant antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).

Anticancer and Antioxidant Properties

Compounds synthesized from N-acyl imidates and heterocyclic amines, leading to the formation of various triazine derivatives, were tested for their anticancer activity against different cancer cell lines and exhibited antioxidant capacities. These findings suggest a promising avenue for the development of new anticancer and antioxidant therapies (Bekircan et al., 2005).

Antiviral Activity

The novel synthesis route of benzamide-based 5-aminopyrazoles and their derivatives showed significant activities against bird flu influenza (H5N1), highlighting the potential of these compounds in antiviral drug development (Hebishy et al., 2020).

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Future Directions

The future directions of research on these types of compounds are often aimed at their potential use in treating diseases related to the overexpression of PDE4B, such as cancer .

Properties

IUPAC Name

butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-3-10-25-18(23)13-5-7-14(8-6-13)19-17(22)15-12-16-21(20-15)9-4-11-24-16/h5-8,12H,2-4,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWWAZBCZYUZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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